Dexbrompheniramine

Übersicht

Beschreibung

Dexbrompheniramin ist ein Antihistaminikum der ersten Generation, das zur Klasse der Alkylamine gehört. Es wird hauptsächlich zur Behandlung von allergischen Erkrankungen wie Heuschnupfen, Urtikaria und anderen oberen Atemwegsallergien eingesetzt. Dexbrompheniramin ist das pharmakologisch aktive Dextrorotator-Isomer von Brompheniramin .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dexbrompheniramin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 4-Brombenzylcyanid mit 2-Pyridylmagnesiumbromid beinhaltet, gefolgt von Reduktion und Methylierung. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Tetrahydrofuran und Reagenzien wie Lithiumaluminiumhydrid zur Reduktion und Methyliodid zur Methylierung .

Industrielle Produktionsmethoden

Die industrielle Produktion von Dexbrompheniramin beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und umfasst häufig zusätzliche Reinigungsschritte wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht .

Chemische Reaktionsanalyse

Arten von Reaktionen

Dexbrompheniramin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Kann zu entsprechenden N-Oxid-Derivaten oxidiert werden.

Reduktion: Reduktion der Nitrilgruppe zu einem Amin.

Substitution: Halogensubstitutionsreaktionen, insbesondere unter Beteiligung des Bromatoms.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Persäuren.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder katalytische Hydrierung.

Substitution: Reagenzien wie Natriumiodid in Aceton für den Halogenaustausch.

Wichtigste gebildete Produkte

Oxidation: N-Oxid-Derivate.

Reduktion: Primäre Amine.

Substitution: Jodierte Analoga.

Analyse Chemischer Reaktionen

Types of Reactions

Dexbrompheniramine undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction of the nitrile group to an amine.

Substitution: Halogen substitution reactions, particularly involving the bromine atom.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like sodium iodide in acetone for halogen exchange.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Primary amines.

Substitution: Iodinated analogs.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Allergy Relief

- Indications : Dexbrompheniramine is indicated for the treatment of allergic rhinitis (hay fever) and urticaria (hives). It provides symptomatic relief from sneezing, itching, and nasal congestion.

- Combination Therapy : It is often used in combination with pseudoephedrine to enhance efficacy against cold symptoms. Studies have shown that this combination can be effective in managing upper respiratory tract infections .

2. Pediatric Use

- Research Initiatives : Recent pediatric studies are focusing on confirming the safety and efficacy of this compound in children aged 2 to under 12 years. The goal is to refine dosing guidelines based on pharmacokinetic data and clinical outcomes .

Pharmacological Insights

Mechanism of Action

this compound works by preventing histamine from binding to its receptors, thus mitigating the physiological effects of allergic reactions. Its half-life is approximately 25 hours, allowing for once or twice-daily dosing in most cases .

Pharmacokinetics

- Absorption : Well absorbed from the gastrointestinal tract.

- Metabolism : Primarily metabolized in the liver via the cytochrome P-450 system.

- Elimination : Excreted through renal pathways with variable clearance rates depending on individual patient factors .

Research Applications

1. Analytical Methods

Recent studies have developed advanced analytical techniques for measuring this compound levels in pharmaceutical formulations:

- Spectrophotometric Methods : Two novel spectrophotometric methods have been described for simultaneous analysis of this compound with other compounds like pseudoephedrine. These methods enhance the accuracy of drug formulation assessments .

2. Behavioral Studies

Research involving animal models has examined the effects of this compound on feeding behaviors influenced by histaminergic mechanisms. These studies provide insights into its broader pharmacological effects beyond allergy treatment .

Case Studies

Wirkmechanismus

Dexbrompheniramine exerts its effects by competitively binding to histamine H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This binding prevents histamine from interacting with its receptors, thereby blocking the actions of endogenous histamine. This leads to temporary relief from symptoms such as sneezing, itching, watery eyes, and runny nose .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Brompheniramin: Das racemische Gemisch, aus dem Dexbrompheniramin gewonnen wird.

Loratadin: Ein Antihistaminikum der zweiten Generation mit weniger sedierenden Wirkungen.

Hydroxyzine: Ein weiteres Antihistaminikum der ersten Generation mit zusätzlichen anxiolytischen Eigenschaften.

Einzigartigkeit

Dexbrompheniramin ist aufgrund seiner spezifischen isomeren Form einzigartig, die eine effektive antihistaminische Wirkung mit potenziell weniger Nebenwirkungen im Vergleich zu seinem racemischen Gemisch, Brompheniramin, bietet. Im Gegensatz zu Antihistaminika der zweiten Generation wie Loratadin kann Dexbrompheniramin zu Sedierung führen, wird aber oft aufgrund seines schnellen Wirkungseintritts bevorzugt .

Biologische Aktivität

Dexbrompheniramine is a first-generation antihistamine primarily used for the treatment of allergic conditions such as hay fever and urticaria. This article explores its biological activity, including its mechanism of action, pharmacokinetics, clinical efficacy, and adverse effects, supported by data tables and relevant case studies.

This compound functions as a histamine H1 receptor antagonist , effectively blocking the action of histamine, a key mediator in allergic reactions. By competing with histamine for binding at the H1 receptor sites on effector cells, this compound alleviates symptoms such as sneezing, itching, and runny nose associated with allergies .

- Binding Affinity : this compound exhibits a high affinity for the H1 receptor, which is crucial for its effectiveness in managing allergic symptoms.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

| Property | Value |

|---|---|

| Absorption | Well absorbed from the GI tract after oral administration |

| Half-life | Approximately 25 hours |

| Metabolism | Hepatic (via cytochrome P-450 system) |

| Protein Binding | High (exact percentage not specified) |

| Elimination Route | Primarily renal |

This compound's long half-life allows for once-daily dosing in many cases, enhancing patient compliance .

Clinical Efficacy

A comprehensive review of clinical studies assessing the efficacy of this compound in combination therapies has shown promising results:

- Combination with Decongestants : In trials involving antihistamine-decongestant combinations, this compound demonstrated significant effectiveness. For instance, a study reported an odds ratio (OR) of treatment failure at 0.31 when compared to placebo, indicating a substantial benefit from active treatment .

Efficacy Data Table

| Study Type | Active Treatment | Control | OR (95% CI) | NNTB |

|---|---|---|---|---|

| Antihistamine-Decongestant Trials | 70% favorable | 55% favorable | 0.31 (0.20-0.48) | 3.9 |

| Antihistamine-Analgesic Trials | 70% cured | 43% cured | 0.33 (0.23-0.46) | 6.67 |

These results underscore this compound's role as an effective agent in managing allergic symptoms when used alone or in combination with other medications .

Adverse Effects

While this compound is generally well tolerated, it is associated with several potential adverse effects due to its anticholinergic properties:

- Common Side Effects : Drowsiness, dry mouth, dizziness.

- Serious Reactions : A notable case study reported a cutaneous reaction characterized by a maculopapular rash following ingestion of this compound combined with pseudoephedrine . This highlights the necessity for monitoring patients for hypersensitivity reactions.

Adverse Effects Data Table

| Adverse Effect | Incidence (%) |

|---|---|

| Drowsiness | 10-20 |

| Dry Mouth | 5-15 |

| Rash | Rare (<1) |

Eigenschaften

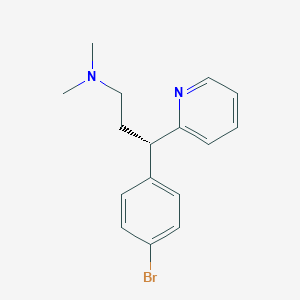

IUPAC Name |

(3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIGNSYAACHWNL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022905 | |

| Record name | Dexbrompheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dexbrompheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.27e-02 g/L | |

| Record name | Dexbrompheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dexbrompheniramine competitively binds to the histamine H1-receptor. It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels and respiratory tract. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. | |

| Record name | Dexbrompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00405 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

132-21-8 | |

| Record name | Dexbrompheniramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexbrompheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexbrompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00405 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexbrompheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexbrompheniramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXBROMPHENIRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75T64B71RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dexbrompheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113-115 | |

| Record name | Dexbrompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00405 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.